N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride
Overview
Description
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride typically involves the condensation of piperidine derivatives with acetamide under specific reaction conditions. One common method is the reductive amination of piperidine with acetamide in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: This compound is explored for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
- 2-(Piperidin-2-yl)ethyl amine
- N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide
Uniqueness
N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODUKKFYOOFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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